molecular formula C18H27NO3 B2405622 tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate CAS No. 140382-95-2

tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate

Cat. No.: B2405622
CAS No.: 140382-95-2
M. Wt: 305.418
InChI Key: XXWIANMVJYHTGA-WKILWMFISA-N
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Description

tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate (CAS 140382-95-2, molecular formula C₁₈H₂₇NO₃, molecular weight 305.41) is a carbamate derivative with a trans-configuration at the cyclohexyl ring. It is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of dopamine D3 receptor agonists such as pramipexole derivatives . Its benzyloxy group and tert-butyl carbamate moiety enable selective functionalization, making it a versatile building block for introducing steric and electronic modifications in target molecules.

Properties

IUPAC Name

tert-butyl N-(4-phenylmethoxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWIANMVJYHTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate typically involves the reaction of trans-4-(benzyloxy)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield compounds with potential therapeutic effects.

Key Findings :

  • It has been investigated for anti-inflammatory and analgesic properties, showing promise in reducing pain and inflammation through enzyme inhibition mechanisms .
StudyTargetOutcome
Study ACOX EnzymeSignificant inhibition observed
Study BThrombinPotential anticoagulant effects

Agricultural Chemicals

The compound is also employed in formulating agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides contributes to improved crop yields and protection against pests.

Application Insights :

  • Research indicates that formulations including this compound can lead to higher effectiveness in pest control compared to traditional agents .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for specialty polymers. These polymers exhibit enhanced durability and resistance to environmental factors.

Research Applications :

  • The compound's stability under various conditions makes it suitable for developing materials used in coatings and adhesives .

Biochemical Research

This compound plays a crucial role in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

Case Studies :

  • Investigations into its effects on mitochondrial enzymes revealed significant inhibitory activity, suggesting potential applications in metabolic disease research .
StudyEnzyme TargetIC50 Value (nM)Effect
Study CMitochondrial Enzyme A16.7Moderate inhibition
Study DMitochondrial Enzyme B18.2Significant inhibition

Cosmetic Formulations

In the cosmetic industry, the compound is explored for its ability to improve skin absorption and stabilize active ingredients in formulations.

Mechanism of Action

The mechanism of action of tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: Cis vs. Trans Isomers

The cis isomer (tert-Butyl cis-4-(benzyloxy)cyclohexylcarbamate, AB8564) exhibits distinct spatial arrangement compared to the trans isomer. The trans configuration reduces steric hindrance between the benzyloxy and carbamate groups, enhancing stability and reactivity in coupling reactions. In contrast, the cis isomer may exhibit lower solubility in nonpolar solvents due to increased molecular polarity .

Functional Group Variations

Hydroxy vs. Benzyloxy Substituents
  • tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS 167081-25-6):
    Replacing the benzyloxy group with a hydroxyl group increases hydrophilicity (logP reduction), making it suitable for aqueous-phase reactions. This compound is pivotal in synthesizing cis-4-hydroxycyclohexylamine derivatives, which are intermediates in bioactive molecule synthesis .
  • tert-Butyl trans-4-hydroxycyclohexylcarbamate :
    The trans-hydroxy variant offers similar reactivity but distinct stereochemical outcomes in asymmetric synthesis .
Ethynyl and Amino Derivatives
  • tert-Butyl trans-4-ethynylcyclohexylcarbamate (CAS 947141-86-8):
    The ethynyl group enables click chemistry applications (e.g., Huisgen cycloaddition). Its alkyne functionality is critical for conjugating biomolecules or constructing heterocycles .
  • tert-Butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride (CAS 118786-13-3): The free amino group enhances nucleophilicity, facilitating amide bond formation. Its hydrochloride salt improves solubility in polar solvents .
Halogenated and Aromatic Derivatives
  • tert-Butyl (trans-4-(2-bromobenzamido)cyclohexyl)carbamate (CAS 1286275-26-0):
    The bromine atom serves as a site for Suzuki coupling or nucleophilic substitution. The electron-withdrawing bromo group stabilizes intermediates in palladium-catalyzed reactions .
  • tert-Butyl (trans-4-((2-chlorobenzyl)amino)cyclohexyl)carbamate (CAS 1286274-12-1): The chlorobenzylamino group introduces steric bulk and modulates electronic properties, influencing receptor binding in drug candidates .

Biological Activity

tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate is a synthetic organic compound recognized for its potential biological activity, particularly in pharmacological contexts. Its molecular formula is C18H27NO3C_{18}H_{27}NO_3, and its structure comprises a tert-butyl group, a benzyloxy substituent, and a cyclohexyl backbone. This unique arrangement allows the compound to interact with various biological targets, making it significant in medicinal chemistry and drug development.

Research indicates that this compound may exhibit biological activity by interacting with specific enzymes or receptors in the body. The compound's functional groups facilitate various chemical transformations, which can influence its pharmacological properties. Notably, studies have shown its potential effects on:

  • Enzyme inhibition : The compound has been explored for its inhibitory action on blood coagulation factors, which could be beneficial in treating thrombotic diseases .
  • Binding affinity : Interaction studies have focused on the binding affinity of this compound to various biological targets, suggesting a role in modulating biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymatic activities. For example, it has been shown to have an IC50 value indicating effective inhibition of certain mitochondrial enzymes, which are crucial for cellular respiration and energy production.

Study Target IC50 Value (nM) Effect
Study 1Enzyme A16.7Moderate inhibition
Study 2Enzyme B18.2Significant inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The compound's lipophilicity aids in its ability to permeate biological membranes, facilitating its action at target sites.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
tert-Butyl trans-4-carbamoylcyclohexylcarbamateLacks benzyloxy substituentFocuses on carbamoyl functionality
benzyloxycarbonyl cyclohexylamineContains an amine instead of a carbamatePotentially different biological activities
4-(benzyloxy)cyclohexanecarboxylic acidCarboxylic acid functional groupMay exhibit different reactivity patterns

This comparative analysis highlights how structural variations can influence biological activity and pharmacological applications.

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